molecular formula C2H6CdO3 B147933 Cadmium acetate dihydrate CAS No. 5743-04-4

Cadmium acetate dihydrate

Cat. No.: B147933
CAS No.: 5743-04-4
M. Wt: 190.48 g/mol
InChI Key: DJEVLLXYYDXCCO-UHFFFAOYSA-N
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Description

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O) is an inorganic salt with high solubility in water, ethanol, and methanol. It is widely used as a precursor in synthesizing cadmium-based nanomaterials, organometallic compounds, and coordination complexes . Its applications span photocatalysis (e.g., ZnCdS solid solutions ), quantum dots (e.g., Pb-doped CdS ), and thin films (e.g., Ni-doped CdO ). Its role as a cadmium source is favored due to its stability, controlled reactivity, and compatibility with sol-gel and hydrothermal synthesis methods .

Preparation Methods

Cadmium acetate can be synthesized through several methods:

    Cadmium oxide reacts with acetic acid and water to form cadmium acetate dihydrate:

    Reaction with Acetic Acid: CdO+2CH₃CO₂H+H₂OCd(O₂CCH₃)₂(H₂O)₂\text{CdO} + 2\text{CH₃CO₂H} + \text{H₂O} \rightarrow \text{Cd(O₂CCH₃)₂(H₂O)₂} CdO+2CH₃CO₂H+H₂O→Cd(O₂CCH₃)₂(H₂O)₂

    Reaction with Acetic Anhydride: Cadmium nitrate reacts with acetic anhydride to produce cadmium acetate.

Industrial production methods often involve these reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Cadmium acetate undergoes various chemical reactions:

Common reagents used in these reactions include acetic acid, acetic anhydride, and trioctylphosphine selenide. Major products formed include cadmium oxide, cadmium selenide, and various cadmium complexes.

Scientific Research Applications

Applications in Nanomaterials Synthesis

One of the prominent applications of cadmium acetate dihydrate is in the synthesis of nanomaterials. It has been used in the production of cadmium sulfide (CdS) and cadmium selenide (CdSe) nanoparticles through reactions with thioacetamide and dimethylselenourea, respectively. These nanoparticles exhibit unique optical properties, making them suitable for applications in optoelectronics and photonics.

Case Study: Synthesis of CdS Nanoparticles

  • Method : this compound reacts with thioacetamide in ionic liquids.
  • Outcome : Nanoparticles with diameters ranging from 3 to 13 nm were produced, demonstrating tunable sizes based on the reaction conditions .

Analytical Chemistry Applications

This compound is widely used as a reagent in analytical chemistry. It serves as a chemical intermediate for detecting elements such as sulfur, selenium, and tellurium.

Table 1: Analytical Applications

ApplicationDescription
Element DetectionUsed as a reagent for the detection of sulfur, selenium, and tellurium .
Chemical IntermediateActs as a precursor in various chemical syntheses .

Industrial Applications

In industry, this compound has been employed in the production of pigments and coatings due to its excellent corrosion resistance and low melting temperature.

Table 2: Industrial Uses

IndustryApplication
Pigment ProductionUsed to create cadmium-based pigments known for their vibrant colors .
CoatingsApplied in coatings that require high durability and corrosion resistance .

Environmental Considerations

While cadmium compounds have beneficial applications, they also pose environmental risks due to their toxicity. This compound can release bioavailable forms of ionic cadmium when dissolved in water, leading to potential ecological harm .

Mechanism of Action

Cadmium acetate exerts its effects primarily through its interaction with cellular proteins and enzymes. Cadmium ions can bind to metallothionein in the liver and kidneys, leading to nephrotoxicity. Cadmium also inhibits DNA repair enzymes, contributing to its carcinogenic effects . The molecular targets include metallothionein and various DNA repair proteins.

Comparison with Similar Compounds

Cadmium-Based Salts and Coordination Complexes

Cadmium Phenylphosphonates

Cadmium acetate dihydrate reacts with phenylphosphonic acid in varying molar ratios to form layered structures like Cd(HO₃PPh)₂ (1:2 ratio) and Cd(HO₃PPh)₂(H₂O₃PPh) (1:4 ratio). These compounds exhibit distinct crystallographic properties compared to cadmium acetate, with applications in ion-exchange and catalysis .

Cadmium Sulfide (CdS)

This compound is a key precursor for CdS nanoparticles. When reacted with sodium sulfide, it forms CdS quantum dots (QDs) with tunable optical properties. In contrast, cadmium nitrate tetrahydrate (used in CdSe nanosheets ) offers faster kinetics but lower stability in aqueous environments .

Property This compound-Derived CdS Cadmium Nitrate-Derived CdS
Synthesis Medium Aqueous/organic (e.g., SDS-capped ) Organic solvents (e.g., ODE/OA )
Particle Size Control Moderate (5–10 nm) High precision (2–5 nm)
Stability High (capped with SDS) Moderate (requires ligands)

Cadmium(I) Acetate

Reduction of this compound with sodium thiocyanate yields cadmium(I) acetate, a rare +1 oxidation state compound. This contrasts with the more stable +2 oxidation state in this compound, highlighting its redox versatility .

Zinc Acetate Dihydrate

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is structurally analogous but forms ZnCdS solid solutions when co-used with this compound. These alloys exhibit enhanced photocatalytic hydrogen evolution compared to pure CdS due to Zn²+’s bandgap modulation .

Lead Acetate

Lead acetate [(CH₃COO)₂Pb] is used alongside this compound for doping CdS QDs. Pb²+ incorporation alters photoluminescence properties but introduces toxicity concerns absent in pure cadmium systems .

Parameter This compound Zinc Acetate Dihydrate Lead Acetate
Solubility in Water High High Moderate
Toxicity High (hepatotoxic ) Low Very High
Photocatalytic Use Common (CdS, ZnCdS) Common (ZnO, ZnCdS) Limited (doping agent)

Doped Cadmium Compounds

Bi³+-Doped CdS QDs

This compound facilitates Bi³+ doping into Cd₀.₉Zn₀.₁S QDs, improving charge separation for solar cell applications. In contrast, undoped CdS shows lower conductivity .

Co²+-Doped CdS

Co²+ doping via this compound results in orange-yellow Co:CdS nanoparticles with enhanced electrochemical properties, unlike pure CdS, which lacks redox-active sites .

Thin Film Precursors

This compound is preferred over nitrate salts for sol-gel synthesis of CdO films due to its slower hydrolysis, enabling uniform Sn-doped or Ni-doped CdO layers with high conductivity (>10³ S/cm) .

Key Research Findings

  • Synthesis Flexibility: this compound’s compatibility with diverse ligands (e.g., oleic acid, thiourea) enables tailored morphologies in nanoparticles and heterostructures .
  • Toxicity Profile : It induces dose-dependent hepatotoxicity in rats, reducing cytochrome P-450 activity by 44% at 2.0 mg/kg .
  • Economic Viability: Priced at $60/100 g, it is cost-effective compared to specialized organocadmium reagents .

Biological Activity

Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O) is a cadmium salt that has garnered attention due to its biological activity and potential toxicity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a white crystalline solid that is soluble in water. It can be synthesized by reacting cadmium oxide with acetic acid or cadmium nitrate with acetic anhydride. The compound features a coordination polymer structure where cadmium ions are coordinated by acetate ligands and water molecules, exhibiting a unique seven-coordinate geometry .

Toxicity and Carcinogenicity

Cadmium compounds, including this compound, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC) due to their association with various health risks. The compound is particularly toxic to aquatic organisms and poses long-term environmental hazards .

  • Acute Toxicity : The lethal dose (LD50) for cadmium acetate in rats is reported to be approximately 333 mg/kg, indicating significant acute toxicity .
  • Chronic Effects : Long-term exposure to cadmium can lead to kidney damage, bone fragility, and increased risk of cancer. Studies have shown that cadmium can disrupt cellular processes, leading to oxidative stress and inflammation .

This compound exerts its biological effects through several mechanisms:

Environmental Impact

This compound is highly soluble in water, which increases its bioavailability and potential for environmental contamination. It poses significant risks to aquatic life, leading to long-lasting ecological effects. Regulatory bodies have established permissible concentration limits for cadmium in agricultural soils and fertilizers due to concerns over food safety and environmental health .

Case Studies

  • Aquatic Toxicity Study : Research demonstrated that exposure of freshwater fish to cadmium acetate resulted in significant mortality rates, with observed LC50 values indicating high toxicity levels. The study highlighted the compound's potential for bioaccumulation in aquatic organisms .
  • Cell Culture Studies : In vitro studies using human cell lines exposed to this compound showed increased levels of oxidative stress markers and apoptosis. These findings suggest that even low concentrations can have detrimental effects on human health at the cellular level .

Data Summary

PropertyValue
Molecular FormulaCd(CH₃COO)₂·2H₂O
CAS Number5743-04-4
LD50 (Rat)333 mg/kg
Carcinogenic ClassificationIARC Group 1
Solubility in WaterHighly soluble
Environmental RiskVery toxic to aquatic life

Q & A

Q. Basic: How is cadmium acetate dihydrate utilized in the synthesis of CdS-based nanomaterials?

This compound serves as a cadmium precursor in nanomaterial synthesis. For example:

  • In Pb-doped CdS quantum dots , it is mixed with lead acetate in aqueous solution at varying molar ratios (0–30% Pb) and applied via the SILAR method to grow quantum dots on TiO₂ substrates .
  • For CdS-MOF composites , it reacts with thiourea under microwave-assisted conditions to form CdS particles embedded in metal-organic frameworks (MOFs), enhancing photocatalytic activity .
  • In CdS nanorods , thermal decomposition with sulfur powder in trioctylphosphine solvent produces anisotropic structures, characterized via XRD, TEM, and photoluminescence spectroscopy .

Methodological Tip : Optimize precursor concentration (e.g., 5 mmol in oleic acid/1-octadecene) and reaction time to control particle size and crystallinity .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to minimize airborne exposure.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : Provide eye wash stations and showers for skin/eye contact .
  • Waste disposal : Classify as UN 3077 (environmentally hazardous solid) and adhere to hazardous waste regulations for heavy metals .

Key Practice : Avoid contaminated clothing; use lab-specific laundry protocols and prohibit eating/drinking in work areas .

Q. Advanced: How does this compound purity influence the optical properties of quantum dots?

High-purity this compound (≥98%) minimizes defects in quantum dots (QDs), enhancing photoluminescence (PL) efficiency. For example:

  • Recrystallization from hot aqueous solutions with acetic acid prevents hydrolysis, ensuring ligand coordination uniformity in CdSe nanoplatelets .
  • Impurities (e.g., residual chloride) can introduce trap states, reducing PL quantum yields by up to 30% .

Methodological Tip : Verify purity via ICP-MS or titration and compare PL spectra across batches to isolate impurity effects .

Q. Advanced: What mechanistic role does this compound play in nanoplatelet formation?

This compound acts as a cationic precursor , coordinating with ligands (e.g., oleic acid) to control nanoplatelet (NPL) thickness and lateral growth:

  • Higher precursor concentrations (e.g., 5 mmol in 75 ml ODE) accelerate lateral growth, producing wider NPLs .
  • Temperature-dependent ligand binding modulates crystal facet exposure, with 220–240°C favoring (001) basal planes in CdSe NPLs .

Methodological Insight : Use in situ synchrotron PXRD to track real-time structural evolution during synthesis .

Q. Basic: What analytical methods confirm the identity of this compound?

  • Iron(III) chloride test : Aqueous solutions produce a red-brown color upon addition of FeCl₃ .
  • Sodium sulfide test : Yellow CdS precipitates confirm cadmium ion presence .
  • XRD : Matches orthorhombic crystal structure (space group P2₁2₁2₁) with characteristic peaks at 2θ = 12.4°, 16.7°, and 24.3° .

Q. Advanced: How to optimize this compound precursor ratios in heterostructure synthesis?

  • For CdSe-PbSe heterostructures , systematically vary Cd:Pb ratios (e.g., 0–30% Pb) to balance lattice mismatch and band alignment. Excessive Pb (>20%) induces phase segregation .
  • In ZnSe-CdSe core/shell systems , use this compound with zinc oleate to achieve graded alloying, reducing interfacial defects and improving carrier mobility .

Characterization : Pair PL mapping with HAADF-STEM to correlate composition gradients with emission profiles .

Q. Advanced: What structural insights from X-ray diffraction aid in understanding this compound's reactivity?

The compound’s distorted square base-trigonal cap geometry (Cd–O bonds: 2.294–2.597 Å) enables ligand exchange during synthesis. Bridging acetate oxygen atoms form helical Cd–O chains, influencing solubility and precursor reactivity in nonpolar solvents .

Application : Pre-dissolve in polar solvents (e.g., water/acetic acid) to enhance homogeneity in colloidal syntheses .

Properties

Key on ui mechanism of action

Cadmium (Cd) is a known nephrotoxic element. In this study, the primary cultures of rat proximal tubular (rPT) cells were treated with low doses of cadmium acetate (2.5 and 5 uM) to investigate its cytotoxic mechanism. A progressive loss in cell viability, together with a significant increase in the number of apoptotic and necrotic cells, were seen in the experiment. Simultaneously, elevation of intracellular [Ca(2+)]i and reactive oxygen species (ROS) levels, significant depletion of mitochondrial membrane potential(Delta Psi) and cellular glutathione (GSH), intracellular acidification, and inhibition of Na(+), K(+)-ATPase and Ca(2+)-ATPase activities were revealed in a dose-dependent manner during the exposure, while the cellular death and the apoptosis could be markedly reversed by N-acetyl-L-cysteine (NAC). Also, the calcium overload and GSH depletion were significantly affected by NAC. In conclusion, exposure of rPT cells to low-dose cadmium led to cellular death, mediated by an apoptotic and a necrotic mechanism. The apoptotic death might be the chief mechanism, which may be mediated by oxidative stress. Also, a disorder of intracellular homeostasis induced by oxidative stress and mitochondrial dysfunction is a trigger of apoptosis in rPT cells.
Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation.
The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics

CAS No.

5743-04-4

Molecular Formula

C2H6CdO3

Molecular Weight

190.48 g/mol

IUPAC Name

acetic acid;cadmium;hydrate

InChI

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

DJEVLLXYYDXCCO-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2]

Canonical SMILES

CC(=O)O.O.[Cd]

Color/Form

Colorless crystals
Monoclinic, colorless crystals

density

2.34 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.34 g/cu cm
Becomes anhydrous at about 130 °C;  density 2.01 g/cu cm;  pH of 0.2 molar aq soln 7.1;  colorless crystals;  freely soluble in water;  soluble in alcohol /Cadmium acetate dihydrate/
2.34 g/cm³

melting_point

255 °C

physical_description

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999)
Colorless solid;  [HSDB] White powder;  [MSDSonline]
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

22429-86-3 (trihydrate)
5743-04-4 (dihydrate)
543-90-8 (Parent)

solubility

Soluble in water, ethanol
Solubility in water: very good

Synonyms

cadmium acetate
cadmium acetate, dihydrate
cadmium acetate, trihydrate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Cadmium acetate dihydrate
Cadmium acetate dihydrate
Cadmium acetate dihydrate
Cadmium acetate dihydrate
Cadmium acetate dihydrate
Cadmium acetate dihydrate

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